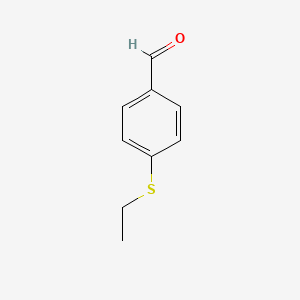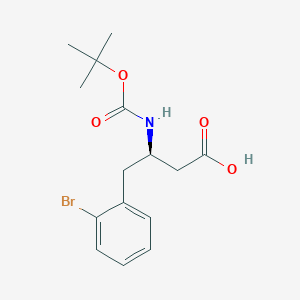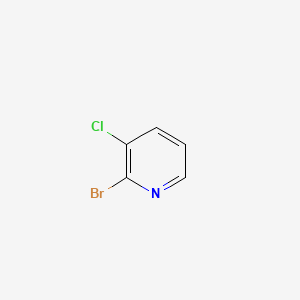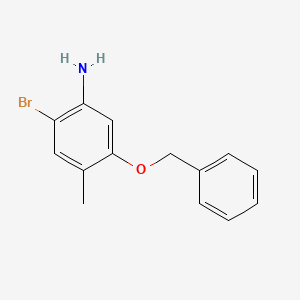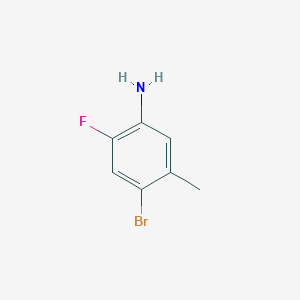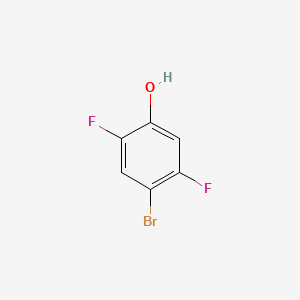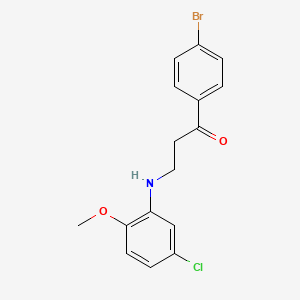
1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including bromination, aldol condensation, and reduction reactions. For instance, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was achieved through bromination of vanillin, followed by aldol condensation with acetone, and a reduction reaction using NaBH4 and NiCl2.6H2O in methanol solvent, yielding a 68% success rate . Similarly, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride involved cyclization, reduction, and acidification, with a yield of 62.3% . These methods suggest that the synthesis of "1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone" could also involve bromination and methoxylation steps, possibly followed by a condensation reaction with an appropriate aniline derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, GC-MS, and 1H-NMR . Additionally, density functional theory (DFT) has been used to examine structural parameters and topological properties of similar compounds, such as 1-phenyl-3(4-methoxyphenyl)-2-propenone . These analyses can provide information on the bond lengths, angles, and electronic properties, which are crucial for understanding the reactivity and stability of the compound.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of "1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone," but they do provide insights into the reactivity of bromophenyl and methoxyanilino groups. For example, the synthesized compounds have been tested as attractants for fruit flies, indicating potential applications in pest control . The reactivity of such compounds can also be inferred from their electrophilic and nucleophilic sites, which can be analyzed using molecular electrostatic potential surface and Mulliken atomic charges analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the properties of similar compounds. For instance, the solubility, melting point, and boiling point can be influenced by the presence of bromophenyl and methoxyanilino groups. The electronic properties, such as bandgap energies, can be calculated from molecular orbital energies in various solvent atmospheres . Additionally, the crystal structures of related compounds have been determined by X-ray diffraction, providing information on the solid-state properties .
Aplicaciones Científicas De Investigación
Optical Properties and Semiconductor Applications
Optical Properties of Chalcone Derivatives 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone, as a chalcone derivative, shows promising properties for optoelectronic applications. Shkir et al. (2019) studied the crystal structure, optoelectronic, and charge transport properties of similar chalcone derivatives. They found these compounds to be suitable for use in various semiconductor devices, highlighting their potential as n-type materials in organic semiconductor devices due to their good electron transport capabilities (Shkir et al., 2019).
Synthesis and Chemical Properties
Synthesis Techniques Various synthesis techniques have been explored for related compounds. Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from a related compound, demonstrating a method that could be adaptable for the synthesis of 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone, with the advantage of easy operation and high yield (Tan Bin, 2011).
Asymmetric Synthesis for Drug Development Choi et al. (2010) conducted asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase. This process could be relevant for developing enantioselective synthetic routes for related compounds (Choi et al., 2010).
Potential Pharmacological Applications
Cytotoxic Agents Mete et al. (2007) synthesized 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which have potential as potent cytotoxic agents. This suggests that structurally similar compounds like 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone could also be investigated for their cytotoxic properties (Mete et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(5-chloro-2-methoxyanilino)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-21-16-7-6-13(18)10-14(16)19-9-8-15(20)11-2-4-12(17)5-3-11/h2-7,10,19H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOZJPRJHQDPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168887 | |
| Record name | 1-(4-Bromophenyl)-3-[(5-chloro-2-methoxyphenyl)amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone | |
CAS RN |
477320-59-5 | |
| Record name | 1-(4-Bromophenyl)-3-[(5-chloro-2-methoxyphenyl)amino]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477320-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-[(5-chloro-2-methoxyphenyl)amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMOPHENYL)-3-(5-CHLORO-2-METHOXYANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




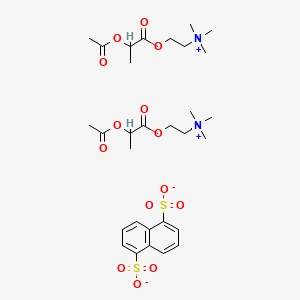


![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)
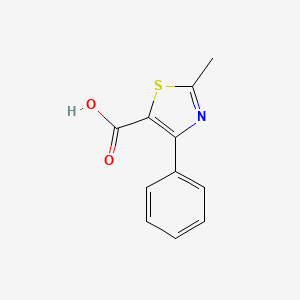
![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)

